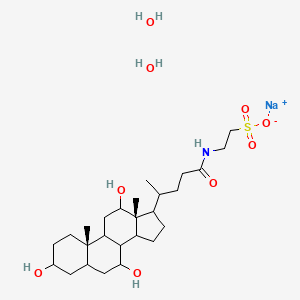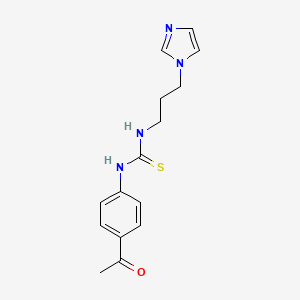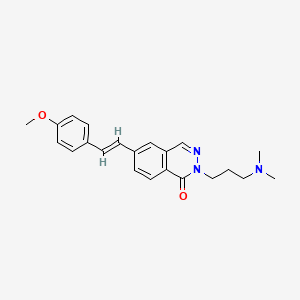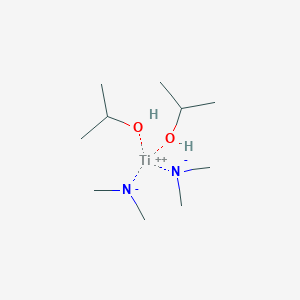![molecular formula C26H45NO21 B14795246 N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)
N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-neotetraose is a significant nonfucosylated human milk oligosaccharide. It is a linear tetrasaccharide composed of d-galactose, N-acetylglucosamine, d-galactose, and d-glucose. This compound is one of the most abundant neutral core human milk oligosaccharides, accounting for approximately 6% of the total human milk oligosaccharides . It has diverse health benefits, including prebiotic, immune-modulatory, anti-inflammatory, and intestinal epithelial maturation-promoting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-neotetraose can be synthesized through chemical and biological methods. Chemical synthesis involves multi-step reactions and expensive raw materials, making it less favorable for large-scale production . Biological synthesis, on the other hand, utilizes cheap carbon sources and intracellular renewable donors. The synthetic pathway of lacto-N-neotetraose has been constructed by co-expressing lactose permease, β-1,3-N-acetylglucosaminyltransferase, and β-1,4-galactosyltransferase in Bacillus subtilis . This method has shown significant improvements in yield through modular pathway engineering and enzyme expression optimization .
Industrial Production Methods: Industrial production of lacto-N-neotetraose has been achieved using engineered strains of Escherichia coli and Bacillus subtilis. These strains are optimized for high-level production by enhancing the supply of key precursors and downregulating competitive pathways . The use of plasmid-free recombinant strains has also been explored to make the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-neotetraose undergoes various chemical reactions, including glycosylation and transglycosylation. These reactions are essential for the synthesis of its derivatives, such as sialyl and fucosyl derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neotetraose include uridine 5′-diphosphate-glucose and the corresponding monosaccharides . Enzymatic methods often employ bacterial glycosyltransferases and sugar nucleotide generation enzymes .
Major Products Formed: The major products formed from the reactions involving lacto-N-neotetraose include its sialyl and fucosyl derivatives, such as Lewis x pentasaccharide and sialyl Lewis x hexasaccharide .
Scientific Research Applications
Lacto-N-neotetraose has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex oligosaccharides . In biology and medicine, it is known for its prebiotic effects, enhancing immunity, regulating intestinal bacteria, and promoting cell maturation . It is also used as a nutritional fortifier in infant formula and has been approved as Generally Recognized As Safe by the U.S. Food and Drug Administration and the European Food Safety Authority .
Mechanism of Action
The mechanism of action of lacto-N-neotetraose involves its interaction with the intestinal microbiota. It survives digestion and reaches the infant gut, where it regulates the intestinal microbiota . This regulation is crucial for enhancing immunity and promoting intestinal health . The compound also serves as a core structure for the synthesis of other functional derivatives through fucosylation and sialylation .
Comparison with Similar Compounds
Lacto-N-neotetraose is often compared with other human milk oligosaccharides, such as lacto-N-tetraose and lacto-N-fucopentaose . These compounds share similar core structures but differ in their functional groups and biological activities. Lacto-N-neotetraose is unique due to its nonfucosylated structure and its significant presence in human milk .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-fucopentaose I
- Lacto-N-fucopentaose II
- Lacto-N-fucopentaose III
- Lacto-N-difucohexaose I
Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
InChI Key |
IEQCXFNWPAHHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
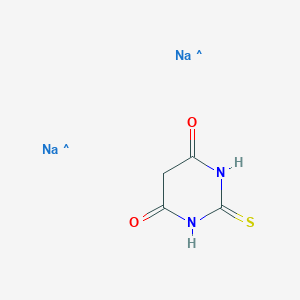
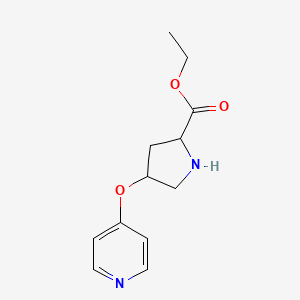
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
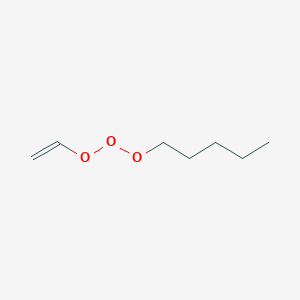
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
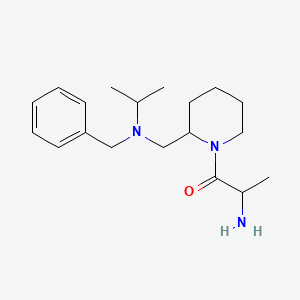
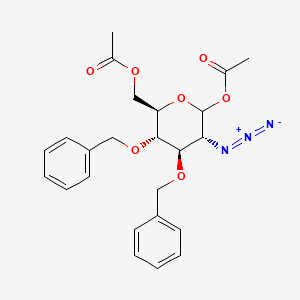
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
